molecular formula C11H16N2O B13007372 2-(6-(Cyclopropylamino)-4-methylpyridin-3-yl)ethanol

2-(6-(Cyclopropylamino)-4-methylpyridin-3-yl)ethanol

Cat. No.: B13007372
M. Wt: 192.26 g/mol
InChI Key: IDFRRXBBDVXTOF-UHFFFAOYSA-N
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Description

2-(6-(Cyclopropylamino)-4-methylpyridin-3-yl)ethanol is an organic compound that features a pyridine ring substituted with a cyclopropylamino group and a hydroxyl group on an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Cyclopropylamino)-4-methylpyridin-3-yl)ethanol typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the cyclopropylamino group and the hydroxyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Cyclopropylamino)-4-methylpyridin-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyridine ring or the cyclopropylamino group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-(6-(Cyclopropylamino)-4-methylpyridin-3-yl)ethanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-(Cyclopropylamino)-4-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-(Cyclopropylamino)-4-methylpyridin-3-yl)methanol
  • 2-(6-(Cyclopropylamino)-4-methylpyridin-3-yl)propane
  • 2-(6-(Cyclopropylamino)-4-methylpyridin-3-yl)butane

Uniqueness

2-(6-(Cyclopropylamino)-4-methylpyridin-3-yl)ethanol is unique due to its specific substitution pattern on the pyridine ring and the presence of both a cyclopropylamino group and a hydroxyl group. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-[6-(cyclopropylamino)-4-methylpyridin-3-yl]ethanol

InChI

InChI=1S/C11H16N2O/c1-8-6-11(13-10-2-3-10)12-7-9(8)4-5-14/h6-7,10,14H,2-5H2,1H3,(H,12,13)

InChI Key

IDFRRXBBDVXTOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CCO)NC2CC2

Origin of Product

United States

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